4-(4-bromophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(4-BROMOPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a bromophenyl group, a triazolopyridazine moiety, and a pyrazolopyridinone core, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated precursor and a suitable catalyst.
Formation of the Pyrazolopyridinone Core: This step involves the cyclization of intermediates to form the pyrazolopyridinone core, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-BROMOPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins involved in various biological pathways. The compound can inhibit the activity of these targets by binding to their active sites, leading to changes in cellular processes and ultimately exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure and has been studied for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline: This compound has been investigated for its biological activities and potential therapeutic applications.
Uniqueness
4-(4-BROMOPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Properties
Molecular Formula |
C18H14BrN7O |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H14BrN7O/c1-10-17-13(11-2-4-12(19)5-3-11)8-16(27)21-18(17)26(23-10)15-7-6-14-22-20-9-25(14)24-15/h2-7,9,13H,8H2,1H3,(H,21,27) |
InChI Key |
QKURNBIFUCNPKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)Br)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
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